Cas no 884330-14-7 (Telmisartan Dimer Impurity)

Telmisartan Dimer Impurity 化学的及び物理的性質
名前と識別子
-
- Telmisartan Dimer Impurity
- 2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
- Telmisartan Dimer Im
- 4′,4′′′-[(4′-Methyl-2′-propyl[2,6′-bi-1H-benzimidazole]-1,1′-diyl)bis(methylene)]bis[[1,1′-biphenyl]-2-carboxylic acid] (ACI)
-
- インチ: 1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54)
- InChIKey: CEZAWGSRRZSCPG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C2C=CC(CN3C4C(=CC=CC=4)N=C3C3C=C(C)C4N=C(CCC)N(C=4C=3)CC3C=CC(C4C(C(O)=O)=CC=CC=4)=CC=3)=CC=2)=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 710.28900
じっけんとくせい
- PSA: 110.24000
- LogP: 10.14090
Telmisartan Dimer Impurity 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T017025-25mg |
Telmisartan Dimer Impurity |
884330-14-7 | 25mg |
$ 1800.00 | 2023-09-06 | ||
TRC | T017025-2.5mg |
Telmisartan Dimer Impurity |
884330-14-7 | 2.5mg |
$201.00 | 2023-05-17 |
Telmisartan Dimer Impurity 関連文献
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
Telmisartan Dimer Impurityに関する追加情報
Telmisartan Dimer Impurity: A Comprehensive Overview
The compound with CAS No. 884330-14-7, commonly referred to as Telmisartan Dimer Impurity, is a critical focus in the field of pharmaceutical chemistry and quality control. This impurity is a dimeric form of Telmisartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and other cardiovascular conditions. Understanding the nature, formation, and implications of this impurity is essential for ensuring drug safety, efficacy, and compliance with regulatory standards.
Telmisartan Dimer Impurity arises during the manufacturing process of Telmisartan due to unintended dimerization reactions. These reactions can occur under specific conditions, such as during the synthesis or purification stages, leading to the formation of this undesired byproduct. Recent studies have highlighted the importance of identifying and controlling such impurities to prevent potential adverse effects on patients.
Research into Telmisartan Dimer Impurity has revealed its structural characteristics and stability profiles. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to detect and quantify this impurity in pharmaceutical formulations. These methods ensure precise monitoring of impurity levels, aligning with stringent regulatory requirements set by agencies like the FDA and EMA.
The pharmacokinetic properties of Telmisartan Dimer Impurity are currently under investigation to assess its potential impact on drug efficacy and toxicity. Preliminary findings suggest that while the dimer may exhibit reduced bioavailability compared to the parent compound, its presence in therapeutic doses could still pose risks. Ongoing studies aim to elucidate its metabolic pathways and toxicity profiles to inform better quality control measures.
In terms of synthesis optimization, recent advancements have focused on minimizing the formation of Telmisartan Dimer Impurity during the manufacturing process. By refining reaction conditions, such as temperature, pH levels, and solvent systems, researchers have achieved significant reductions in impurity formation. These improvements not only enhance product purity but also contribute to cost-efficiency in drug production.
From a regulatory perspective, Telmisartan Dimer Impurity underscores the importance of robust quality assurance frameworks in pharmaceutical manufacturing. Regulatory bodies emphasize the need for comprehensive impurity profiling to ensure patient safety. The development of standardized testing protocols for detecting and quantifying such impurities has become a priority in the industry.
Looking ahead, collaborative efforts between academia and industry are expected to yield further insights into the behavior and control of Telmisartan Dimer Impurity. Innovations in analytical chemistry and process engineering will play pivotal roles in addressing this challenge effectively.
884330-14-7 (Telmisartan Dimer Impurity) 関連製品
- 144701-48-4(Telmisartan)
- 528560-93-2(Methyl 4’-2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-ylmethylbiphenyl-2-carboxylate (Telmisartan Methyl Ester))
- 144701-81-5(N-Desmethyl Telmisartan)
- 1026353-20-7(4'-(1,7'-Dimethyl-2'-propyl2,5'-bi-1H-benzimidazol-1'-yl)methyl1,1'-biphenyl-2-carboxylic Acid)
- 884330-12-5(6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan)
- 1189889-44-8(Telmisartan-d)
- 2680687-17-4(tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)




